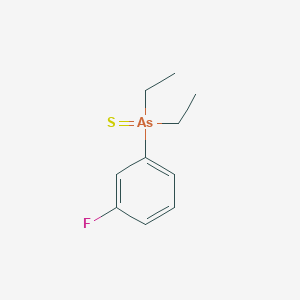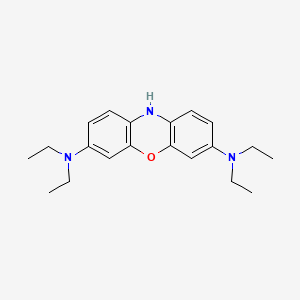
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine is an organic compound belonging to the phenoxazine family This compound is characterized by its unique structure, which includes two ethyl groups attached to the nitrogen atoms at positions 3 and 7 of the phenoxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine typically involves the reaction of phenoxazine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods
Industrial production of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This approach enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Halogenated or nitrated phenoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~3~,N~3~,N~7~,N~7~-Tetramethyl-10H-phenoxazine-3,7-diamine
- N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenothiazine-3,7-diamine
Uniqueness
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. Compared to its methylated analogs, the ethyl groups may enhance the compound’s solubility and reactivity, making it more suitable for certain applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
53342-54-4 |
|---|---|
Molekularformel |
C20H27N3O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-N,3-N,7-N,7-N-tetraethyl-10H-phenoxazine-3,7-diamine |
InChI |
InChI=1S/C20H27N3O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14,21H,5-8H2,1-4H3 |
InChI-Schlüssel |
DUYMEMRPDKMCBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)NC3=C(O2)C=C(C=C3)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



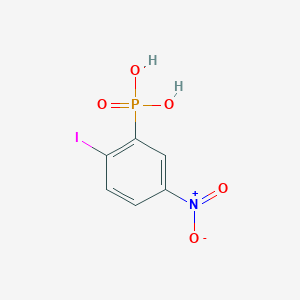


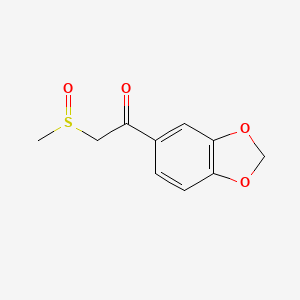
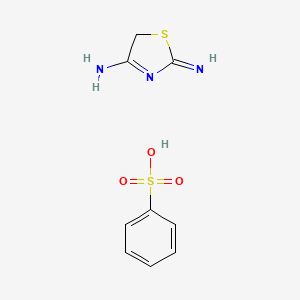

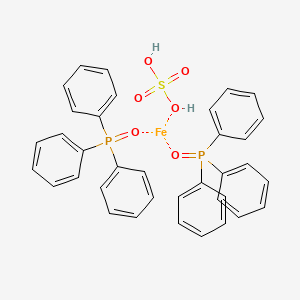
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)

